Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate

Description

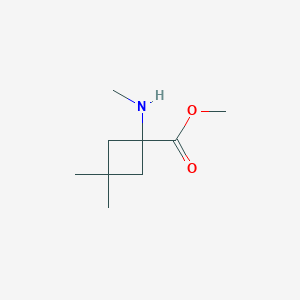

Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a carboxylate ester group, a methylamino substituent, and two methyl groups at the 3-position of the cyclobutane ring.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-8(2)5-9(6-8,10-3)7(11)12-4/h10H,5-6H2,1-4H3 |

InChI Key |

XSUIHGGAODJMKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)(C(=O)OC)NC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate typically involves the cyclization of suitable precursors. One common method is the phase transfer catalysis, which provides good yields in the synthesis of cyclobutane skeletons . The key steps include the ring closure of 1,3-diols and the transformation of a carboxyl group to a methyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of phase transfer catalysis and other advanced synthetic techniques are likely employed to achieve high yields and purity in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, which can modify biological molecules and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Steric Effects

This hindrance may slow reaction kinetics in nucleophilic substitutions or metal-catalyzed couplings but could enhance stability in acidic/basic conditions .

Directing Group Potential

However, unlike the latter, the cyclobutane ring’s strain (≈110° bond angles) may limit coordination flexibility with metal catalysts .

Comparison with Unsaturated Analogs

Methyl 3-methylenecyclobutane-1-carboxylate (CAS 15963-40-3) contains a conjugated double bond, increasing ring strain and reactivity toward [2+2] cycloadditions or radical additions, as seen in photoredox-catalyzed syntheses . The saturated dimethyl derivative lacks this reactivity but offers greater thermal stability .

Research Findings and Trends

- Synthetic Methods : The target compound is likely synthesized via alkylation or reductive amination of methyl 3,3-dimethylcyclobutane-1-carboxylate , similar to methods in EP 4374877A2 using HCl/ethyl acetate .

- Stability : Cyclobutane derivatives with electron-withdrawing groups (e.g., -CF₃ in ) exhibit lower thermal stability than dimethyl-substituted analogs.

- Biological Relevance: Methylamino-substituted cyclobutanes are prioritized in medicinal chemistry due to their ability to mimic peptide bonds while enhancing metabolic stability .

Biological Activity

Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate is a cyclobutane derivative with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a cyclobutane ring with specific substitutions that enhance its biological activity. Its molecular formula is , and it has a molecular weight of approximately 157.21 g/mol. The structural highlights include:

- Two methyl groups at the 3-position.

- A methylamino group at the 1-position.

- A carboxylate functional group.

This unique configuration contributes to its reactivity and potential applications in drug development.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Cyclobutane Ring : Utilizing cyclobutane precursors.

- Introduction of Methyl Groups : Methylation reactions to introduce the two methyl groups.

- Amine Functionalization : Adding the methylamino group through nucleophilic substitution.

- Carboxylate Formation : Finalizing with the introduction of the carboxylate group.

Optimizations such as flow microreactor systems can enhance yield and purity during synthesis .

Initial studies suggest that this compound may modulate enzyme activity or receptor interactions. Its binding affinity to various biological targets is under investigation, with techniques like surface plasmon resonance and isothermal titration calorimetry being employed to quantify these interactions .

Pharmacological Potential

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary tests show effectiveness against certain bacterial strains.

- Anti-inflammatory Properties : Potential modulation of inflammatory pathways through enzyme inhibition.

- CNS Activity : Possible effects on neurotransmitter systems due to its structural similarities with other psychoactive compounds.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclobutane | C4H8 | Simple four-membered ring without substituents |

| 1,3-Dimethylcyclobutane | C6H12 | Contains two methyl groups at positions 1 and 3 |

| Cyclobutane-1-carboxylic acid | C5H8O2 | A carboxylic acid derivative of cyclobutane |

| Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate | C9H15N O2 | Contains a methoxy group along with methylamino |

Uniqueness : The combination of both methyl and methylamino groups on the cyclobutane ring imparts distinct chemical reactivity and biological properties compared to its analogs .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate effectiveness compared to standard antibiotics .

Case Study 2: Anti-inflammatory Effects

In vitro assays assessed the compound's ability to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. The results showed a dose-dependent inhibition, with an IC50 value of approximately 25 µM, suggesting potential for therapeutic use in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.